

Application Notes and Protocols for CA77.1 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: CA77.1

Cat. No.: B8146317

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Introduction to CA77.1 and Chaperone-Mediated Autophagy (CMA)

CA77.1 is a potent, cell-permeable, and orally bioavailable small molecule activator of Chaperone-Mediated Autophagy (CMA).^{[1][2]} CMA is a selective lysosomal degradation pathway responsible for the removal of specific cytosolic proteins bearing a KFERQ-like motif. This process is crucial for cellular proteostasis, and its dysregulation is implicated in various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.^[3]

The mechanism of **CA77.1** involves the upregulation and stabilization of the Lysosome-Associated Membrane Protein 2A (LAMP2A), a key receptor for CMA.^[1] By enhancing LAMP2A levels, **CA77.1** facilitates the binding and translocation of substrate proteins into the lysosome for degradation. Its ability to activate CMA makes it a valuable tool for studying this pathway and a potential therapeutic agent for diseases associated with protein aggregation.

These application notes provide detailed protocols for utilizing **CA77.1** in high-throughput screening (HTS) assays to identify and characterize novel modulators of CMA.

Data Presentation

Table 1: Physicochemical Properties of CA77.1

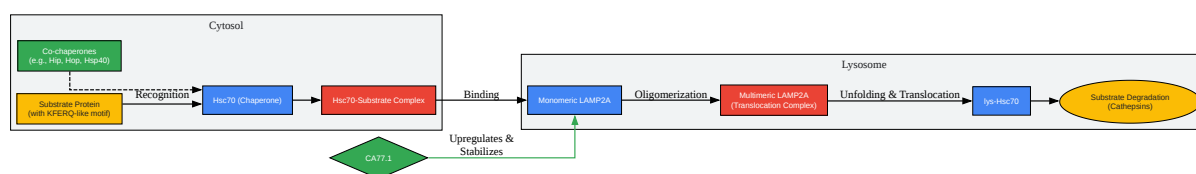
Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₂ ClN ₃ O	[4]
Molecular Weight	297.74 g/mol	[4]
CAS Number	2412270-22-3	[4]
Appearance	Solid	[4]
Solubility	DMSO: ≥ 1 mg/mL	[4]

Table 2: In Vitro Activity of CA77.1 in CMA Reporter Assays

Cell Line	Reporter System	Concentration Range	Incubation Time	Readout	Key Findings	Reference
NIH 3T3	KFERQ-PS-Dendra	0 - 30 µM	16 hours	Average fluorescent puncta per cell	Dose-dependent activation of CMA	[5]
NIH 3T3	KFERQ-PS-Dendra	20 µM	12 and 24 hours	Average fluorescent puncta per cell	Time-dependent activation of CMA	[6]
NIH 3T3	KFERQ-Gamillus-Halo	Not specified	Not specified	Reduced Gamillus fluorescence intensity	Effective reporter for monitoring CMA flux	[7]
RTH-149 (Rainbow Trout Hepatoma)	KFERQ-PA-mCherry1	Not applicable (used high glucose to induce CMA)	16 hours	KFERQ-PA-mCherry1 puncta formation	Reporter validated for CMA tracking	[8]

Signaling Pathway

The CMA pathway involves the recognition of substrate proteins by a chaperone complex, their transport to the lysosome, and subsequent translocation and degradation.



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Caption: Chaperone-Mediated Autophagy (CMA) Signaling Pathway.

Experimental Protocols

Protocol 1: High-Content Screening for CMA Activators using a KFERQ-Dendra Reporter Cell Line

This protocol describes a high-content imaging-based assay to screen for compounds that activate CMA, using a cell line stably expressing a KFERQ-Dendra2 reporter. CMA activation is quantified by the increase in fluorescent puncta within the cells.

Materials:

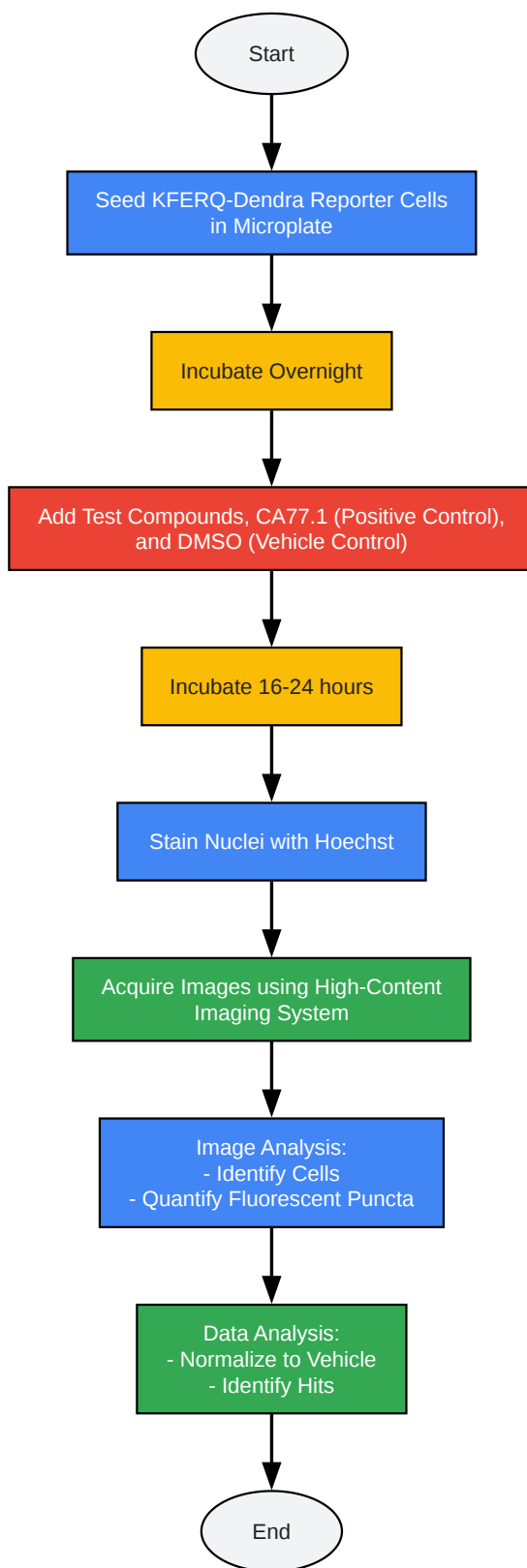
- NIH 3T3 cells stably expressing KFERQ-PS-Dendra reporter
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin
- 96- or 384-well clear-bottom imaging plates
- **CA77.1** (Positive Control)
- DMSO (Vehicle Control)
- Test compounds
- Hoechst 33342 (for nuclear staining)
- High-content imaging system

Procedure:

- Cell Seeding:
 - Culture NIH 3T3-KFERQ-PS-Dendra cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Seed cells into 96- or 384-well imaging plates at a density that will result in 70-80% confluency at the time of imaging.
 - Incubate overnight at 37°C and 5% CO₂.
- Compound Treatment:
 - Prepare serial dilutions of test compounds and controls (**CA77.1** and DMSO) in culture medium. The final DMSO concentration should not exceed 0.5%.
 - For a primary screen, a single concentration of test compounds (e.g., 10 µM) can be used. For dose-response curves, a range of concentrations (e.g., 0.1 to 30 µM) should be prepared.
 - Aspirate the old medium from the cell plates and add the compound-containing medium.
 - Incubate for 16-24 hours at 37°C and 5% CO₂.

- Staining and Imaging:
 - Add Hoechst 33342 to each well at a final concentration of 1 µg/mL and incubate for 15-30 minutes.
 - Acquire images using a high-content imaging system. Use appropriate filter sets for Hoechst (blue) and Dendra2 (green/red after photoconversion, though red puncta are typically quantified).
 - Acquire images from multiple fields per well to ensure robust data.
- Image Analysis:
 - Use image analysis software to identify individual cells based on the nuclear stain.
 - Within each cell, identify and quantify the number, size, and intensity of fluorescent puncta in the red channel.
 - Calculate the average number of puncta per cell for each well.
- Data Analysis:
 - Normalize the data to the vehicle control (DMSO-treated cells).
 - **CA77.1** serves as a positive control for CMA activation.
 - Determine hit compounds based on a statistically significant increase in the number of fluorescent puncta compared to the vehicle control.



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Caption: High-Content Screening Workflow for CMA Activators.

Protocol 2: Fluorogenic Assay for CMA Activity using KFERQ-AMC Substrate

This protocol describes a biochemical assay to measure CMA activity in cell or tissue lysates using a fluorogenic substrate. This assay is suitable for HTS in a microplate format.

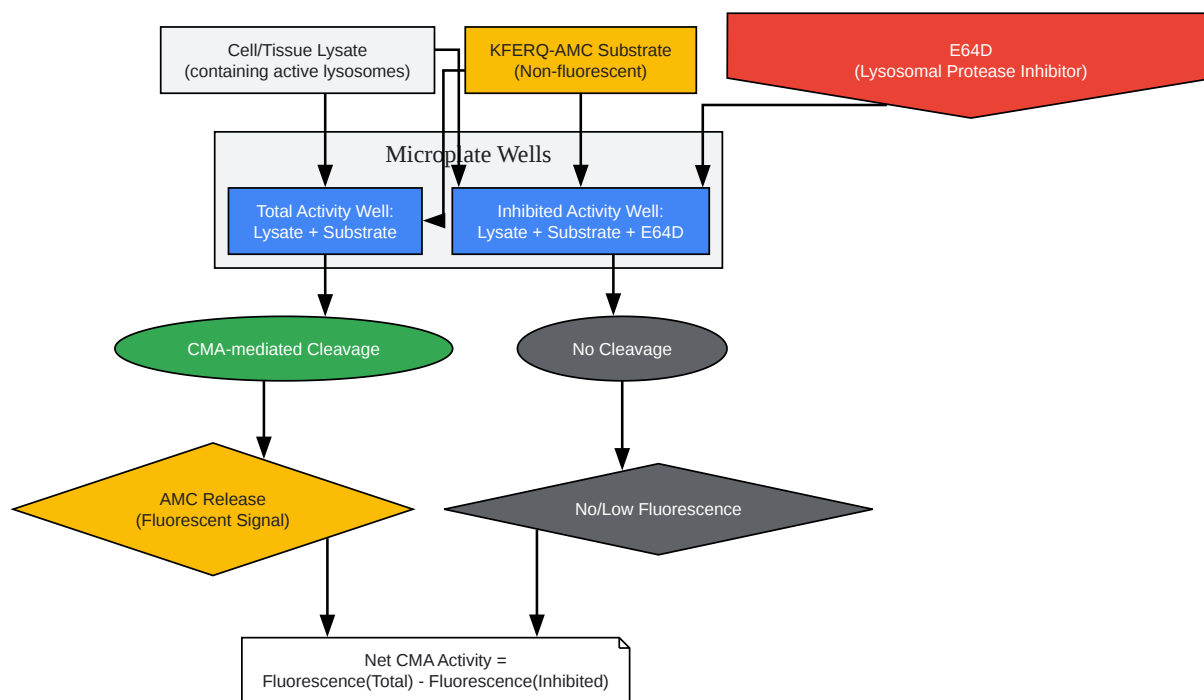
Materials:

- Cell or tissue lysates containing intact lysosomes
- KFERQ-AMC fluorogenic substrate
- E64D (lysosomal protease inhibitor)
- Assay Buffer (e.g., MES-based buffer at pH 5.5)
- 96- or 384-well black microplates
- **CA77.1** (for pre-treatment of cells/tissues to stimulate CMA)
- Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

- Lysate Preparation (if starting from cells/tissues):
 - Treat cells or animals with test compounds, **CA77.1**, or vehicle as required.
 - Isolate lysosomes from cells or tissues using established protocols (e.g., differential centrifugation).
 - Determine the protein concentration of the lysosomal fraction.
- Assay Setup:
 - In a black microplate, prepare duplicate wells for each condition:
 - Total Activity: Lysate + KFERQ-AMC

- Inhibited Activity: Lysate + KFERQ-AMC + E64D
- Add a consistent amount of lysosomal protein to each well.
- Add E64D to the "Inhibited Activity" wells at a final concentration of 10 μ M.
- Pre-incubate the plate at 37°C for 10 minutes.
- Reaction Initiation and Measurement:
 - Add KFERQ-AMC substrate to all wells at a final concentration of 50 μ M to start the reaction.
 - Measure the fluorescence intensity at time 0 and then kinetically over a period of 1-5 hours at 37°C.
- Data Analysis:
 - For each time point, calculate the net CMA activity by subtracting the fluorescence of the "Inhibited Activity" wells from the "Total Activity" wells.
 - $\text{CMA Activity} = \text{Fluorescence(Total)} - \text{Fluorescence(Inhibited)}$
 - Plot the net CMA activity over time to determine the reaction rate.
 - Compare the rates of CMA activity between different treatment groups to identify compounds that modulate CMA.



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Caption: Logical Flow of the KFERQ-AMC Fluorogenic Assay.

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